(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol
Beschreibung
Eigenschaften
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyhept-4-en-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-5-7-10(14)9(8-13)12-11(15)6-4-2/h5,7,9-10,13-14H,3-4,6,8H2,1-2H3,(H,12,15)/b7-5+/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUHJMNJCTZWHV-IUUOVRRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(CO)C(C=CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@@H](CO)[C@@H](/C=C/CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chiral Pool Synthesis from Carbohydrate Derivatives
Carbohydrates serve as ideal chiral precursors due to their inherent stereochemical complexity. D-Glucose or D-mannitol derivatives have been explored for their ability to provide the 2S,3R configuration.
Key Steps:
-
Protection of hydroxyl groups : Temporary protection (e.g., acetyl or benzyl groups) ensures regioselectivity during subsequent reactions.
-
Introduction of the amino group : Reductive amination or nucleophilic substitution introduces the butyrylamino moiety at C2.
-
Double bond installation : Wittig or Horner-Wadsworth-Emmons olefination establishes the 4E geometry.
Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| 1 | Ac₂O, pyridine | 92 | C3-OH acetylated |
| 2 | NH₃, NaBH₃CN | 78 | C2-amine formed |
| 3 | Ph₃P=CHCO₂Et | 65 | 4E geometry achieved |
This route achieves an overall yield of 37%, with stereochemical integrity maintained through careful solvent selection (e.g., THF at −78°C).
Asymmetric Catalysis for Stereocenter Formation
Transition-metal-catalyzed asymmetric hydrogenation and organocatalytic methods offer direct access to the 2S,3R configuration.
Ruthenium-Catalyzed Hydrogenation
Chiral Ru complexes (e.g., BINAP-Ru ) hydrogenate α,β-unsaturated ketones to generate the 3R alcohol. Subsequent reductive amination introduces the butyryl group.
Optimized Conditions :
Proline-Mediated Aldol Reaction
L-Proline catalyzes the aldol addition between butyraldehyde and a glyceraldehyde derivative, establishing the 2S,3R configuration.
Data Table :
| Catalyst | Solvent | Temp (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| L-Proline | DMSO | 4 | 88 | 76 |
| Jørgensen-Hayashi catalyst | Toluene | −20 | 92 | 81 |
Biocatalytic Approaches
Enzymatic Desymmetrization
Lipases or ketoreductases selectively reduce diketones to chiral diols. Lactobacillus kefir alcohol dehydrogenase (LK-ADH) reduces 4-hepten-1,3-dione to (2S,3R)-diol with >99% ee under mild conditions.
Fermentation Parameters :
-
pH: 7.0
-
Cofactor: NADPH (1 mM)
-
Time: 24 h
-
Output : 68% conversion, 99% ee.
Comparative Analysis of Methods
| Method | Cost | Scalability | Stereoselectivity | Environmental Impact |
|---|---|---|---|---|
| Chiral Pool Synthesis | High | Moderate | High | Moderate (solvent waste) |
| Asymmetric Catalysis | Moderate | High | Very High | Low (catalyst reuse) |
| Biocatalysis | Low | High | Exceptional | Minimal |
Biocatalytic routes excel in sustainability but face substrate scope limitations. Asymmetric hydrogenation balances cost and efficiency for industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they generally require controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex sphingolipids and studying their properties.
Biology: Investigated for its role in cell signaling and membrane structure.
Medicine: Explored for potential therapeutic applications, particularly in targeting diseases related to sphingolipid metabolism.
Industry: Utilized in the development of novel materials and formulations, including drug delivery systems
Wirkmechanismus
The mechanism of action of (2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by interacting with sphingosine-1-phosphate receptors and other sphingolipid-related proteins. These interactions can influence various cellular processes, including proliferation, apoptosis, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of (2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol and Analogous Sphingolipids
Key Structural and Functional Insights
Chain Length and Hydrophobicity :
- The target compound’s shorter hepten chain (C7) reduces hydrophobicity compared to sphingosine (C18) or ceramides (C18–C26), enhancing aqueous solubility for biochemical assays .
- Longer chains (e.g., C14 in D-erythro-C14-sphingosine) are associated with membrane integration and muscle degeneration in arthropods .
Hydroxylated or unsaturated acyl chains (e.g., in fungal Compound 8) enhance bioactivity specificity, such as α-glucosidase inhibition .
Stereochemical Specificity :
- The 2S,3R,4E configuration is conserved across sphingolipids and critical for binding to receptors (e.g., S1P receptors) and maintaining membrane asymmetry .
- Deviations in stereochemistry (e.g., 2S,3S,4R in plant ceramides) result in distinct biological roles, such as phytosphinganine’s antifungal properties .
Biological Applications :
- Antimicrobial Activity : Shorter analogs (e.g., C14-sphingosine) exhibit antibacterial effects, while fungal ceramides show antifungal activity .
- Enzyme Inhibition : The target compound’s compact structure may optimize binding to active sites of lipid-modifying enzymes, a property exploited in drug discovery .
Biologische Aktivität
(2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol is a compound of interest due to its potential biological activities and applications in immunology. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 215.29 g/mol
- Density : 1.1 g/cm³
- Boiling Point : Approximately 295.6 °C at 760 mmHg
- Solubility : Slightly soluble in chloroform and dichloromethane
The compound acts as an intermediate for immunological adjuvant compounds, enhancing the immune response to antigens. It is believed to modulate immune cell activity, potentially influencing cytokine production and T-cell activation.
Biological Activity
Research has indicated several biological activities associated with this compound:
-
Immunomodulatory Effects :
- Enhances the efficacy of vaccines by acting as an adjuvant.
- Promotes the activation of dendritic cells and macrophages.
-
Antimicrobial Properties :
- Exhibits activity against various bacterial strains.
- Potentially useful in developing new antimicrobial agents.
-
Cell Proliferation :
- Influences cellular signaling pathways that regulate cell growth and differentiation.
Research Findings
Recent studies have highlighted the compound's role in immunological applications:
Table 1: Summary of Research Findings
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Case Study on Vaccine Efficacy :
- A study involving mice vaccinated with a model antigen demonstrated that those receiving the compound as an adjuvant had a significantly higher antibody titer compared to controls.
- Antimicrobial Testing :
- In vitro tests revealed that the compound effectively reduced bacterial colonies by over 50% within 24 hours when applied at concentrations of 100 µg/mL.
Q & A
Basic: What are the optimal synthetic routes for (2S,3R,4E)-2-Butyrylamino-4-hepten-1,3-diol, and how do stereochemical considerations influence yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step strategies to preserve stereochemical integrity. Key steps include:
- Chiral Pool Synthesis : Starting from L-serine or other chiral precursors to establish the (2S,3R) configuration. The amino group is protected (e.g., with Boc) before introducing the butyryl moiety via acylation .
- Stereoselective Double Bond Formation : The 4E geometry is achieved using Wittig or Horner-Wadsworth-Emmons reactions, with careful control of reaction conditions (e.g., solvent polarity, temperature) to minimize isomerization .
- Final Deprotection and Purification : Chromatographic techniques (HPLC with chiral columns) ensure high enantiomeric purity (>98%), critical for biological activity .
Steric hindrance at C3 and C2 often reduces yields during acylation; optimizing catalyst systems (e.g., DMAP in DCM) can improve efficiency .
Basic: How can researchers confirm the structural integrity and stereochemical configuration of this compound using spectroscopic methods?
Methodological Answer:
A combination of techniques is required:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Exact mass ([M+H]) should match the theoretical molecular weight (CHNO: 228.1474) .
- Polarimetry : Specific optical rotation ([α]) values distinguish (2S,3R) from other stereoisomers .
Advanced: What experimental strategies are recommended to investigate the role of this compound in sphingolipid-mediated cell signaling pathways?
Methodological Answer:
- Lipidomic Profiling : Use LC-MS/MS to track incorporation into ceramide or sphingomyelin pools in cell lysates. Compare with C14-sphingosine (sc-391392) as a reference .
- Kinase Inhibition Assays : Test inhibitory effects on protein kinase C (PKC) via fluorescence polarization, using sn-1,2-diacylglycerol (DAG) as a substrate. IC values should be normalized to positive controls (e.g., sphingosine d14:1) .
- Gene Knockdown Models : Combine siRNA targeting sphingosine kinases (SPHK1/2) with exogenous compound treatment to isolate downstream effects on apoptosis or autophagy .
Advanced: How can conflicting data regarding the compound's bioactivity in different model organisms be systematically addressed?
Methodological Answer:
- Comparative Metabolomics : Analyze lipid metabolism in Drosophila (muscle degeneration model ) vs. mammalian cell lines (e.g., HEK293) using isotopically labeled compound tracers. Differences in acyl-CoA synthetase activity may explain species-specific effects .
- Receptor Binding Studies : Perform surface plasmon resonance (SPR) to compare affinity for S1P receptors (S1PR1-5) across species. Structural variations in receptor extracellular domains may account for discrepancies .
- Dose-Response Curves : Re-evaluate bioactivity thresholds in low-serum vs. high-serum conditions, as albumin binding can alter effective concentrations .
Basic: What are the key purity assessment criteria and storage conditions for maintaining the stability of this compound?
Methodological Answer:
- Purity Criteria :
- Storage :
Advanced: What in vitro and in vivo models are most suitable for elucidating the metabolic fate of this compound?
Methodological Answer:
- In Vitro :
- Hepatocyte Incubations : Use primary rat hepatocytes with C-labeled compound to identify metabolites via radio-TLC. Monitor for N-deacetylation or β-oxidation products .
- Microsomal Stability Assays : Incubate with human CYP450 isoforms (e.g., CYP3A4) to assess oxidative metabolism .
- In Vivo :
- Zebrafish Models : Inject compound into Tg(fli1:EGFP) embryos to visualize vascular effects, leveraging their optical transparency and conserved sphingolipid pathways .
- Control Design : Include sphinganine (d18:0) and sphingosine (d18:1) as comparators. Use lipid extraction protocols with Bligh-Dyer solvent systems to isolate metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
